4-Bromo-2-iodobenzoic acid
Overview
Description
4-Bromo-2-iodobenzoic acid is an organic compound with the molecular formula C₇H₄BrIO₂. It is a halogen-substituted benzoic acid, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-iodobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
4-Bromo-2-iodobenzoic acid is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that halogenated benzoic acids, such as 4-bromo-2-iodobenzoic acid, are often used in organic synthesis and may interact with various biological targets depending on the specific context of their use .
Mode of Action
It is known that halogenated benzoic acids can participate in various chemical reactions due to the presence of reactive halogen atoms . These compounds can act as electrophiles, allowing them to form bonds with nucleophilic entities in a biological system .
Biochemical Pathways
Halogenated benzoic acids can potentially influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its Log Po/w values, which indicate its lipophilicity, range from 1.76 to 3.24 , suggesting that it may be able to cross biological membranes.
Result of Action
Given its potential reactivity, it could potentially influence a variety of cellular processes depending on the specific context of its use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and thus its action . It is moderately soluble, with a Log S (ESOL) value of -4.11 . Additionally, its stability can be affected by storage conditions. It is recommended to store the compound at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-iodobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce benzoic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the bromine atom.
4-Bromo-2-chlorobenzoic acid: Contains chlorine instead of iodine.
4-Bromo-2-fluorobenzoic acid: Contains fluorine instead of iodine.
Uniqueness
4-Bromo-2-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation can enhance its reactivity and specificity in chemical reactions, making it a valuable intermediate in organic synthesis. The combination of these halogens can also influence its physical and chemical properties, such as solubility and melting point .
Properties
IUPAC Name |
4-bromo-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNKVVLDGGRVFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597987 | |
Record name | 4-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133123-02-0 | |
Record name | 4-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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